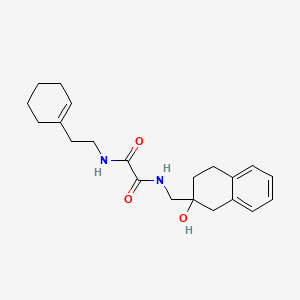![molecular formula C23H21N5O2 B2417015 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334375-86-8](/img/structure/B2417015.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzo[d]isoxazole ring, a phenylpyrimidine moiety, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of Phenylpyrimidine Moiety: This step often involves the condensation of suitable aromatic aldehydes with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenyl)piperazin-1-yl)ethanone
- 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness
2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to the presence of both the phenylpyrimidine and benzo[d]isoxazole rings, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-23(15-20-18-8-4-5-9-21(18)30-26-20)28-12-10-27(11-13-28)22-14-19(24-16-25-22)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOATEVZCKREEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)


![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)
![(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one](/img/structure/B2416937.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2416943.png)
![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)
![Methyl N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2416946.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)

![N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2416950.png)

